6'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline]

Medicinal Chemistry Physicochemical Properties Lead Optimization

Researchers seeking to tune indoline basicity for CNS programs face unreliable SAR from positional isomers. 6'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline] offers a defined 6'-CF3 regioisomer (pKa 3.67) that enhances blood-brain barrier penetration. Spirocyclic core reduces rotatable bonds for oral bioavailability. • Eliminates isomer ambiguity • 98% purity from reliable supply chains • Ideal for parallel synthesis libraries. Secure this building block from BenchChem.

Molecular Formula C11H10F3N
Molecular Weight 213.203
CAS No. 1823903-80-5
Cat. No. B2497159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline]
CAS1823903-80-5
Molecular FormulaC11H10F3N
Molecular Weight213.203
Structural Identifiers
SMILESC1CC12CNC3=C2C=CC(=C3)C(F)(F)F
InChIInChI=1S/C11H10F3N/c12-11(13,14)7-1-2-8-9(5-7)15-6-10(8)3-4-10/h1-2,5,15H,3-4,6H2
InChIKeyNNBZNTAOQDCJCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline] Basic Information


6'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline] is a spirocyclic indoline derivative incorporating a trifluoromethyl (-CF3) substituent at the 6' position. With a molecular formula of C11H10F3N and molecular weight of 213.2 g/mol , this compound serves as a versatile building block in medicinal chemistry and drug discovery programs . The combination of a conformationally restricted spirocyclic core and the electron-withdrawing trifluoromethyl group imparts distinct physicochemical properties that differentiate it from simpler indoline scaffolds . The compound is commercially available from multiple vendors with purity specifications typically ranging from 95% to 98%, making it accessible for both exploratory research and scale-up development .

Unsubstituted vs. 6'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline]


Direct substitution with unsubstituted spiro[cyclopropane-1,3'-indoline] (MW 145.2 g/mol) or alternative positional isomers (e.g., 4'- or 5'-CF3 variants) is scientifically unsound due to fundamental differences in molecular properties and biological behavior. The 6'-CF3 group dramatically alters the electronic environment of the indoline ring system, increasing molecular weight by approximately 47% and introducing strong electron-withdrawing effects that modulate both the basicity of the indoline nitrogen and the overall lipophilicity of the scaffold . Predicted physicochemical data indicate a pKa of 3.67 ± 0.20 for the 6'-CF3 derivative, substantially more acidic than the unsubstituted parent indoline . These differences critically impact target binding, metabolic stability, and pharmacokinetic profiles in downstream applications. Positional isomerism further compounds these effects, as the electronic and steric contributions of the CF3 group vary significantly between 4'-, 5'-, 6'-, and 7'-substituted analogs, precluding reliable structure-activity relationship extrapolation without empirical validation.

6'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline] Quantitative Evidence


Electronic Modulation by 6'-CF3 Substitution

The 6'-CF3 substitution significantly reduces the basicity of the indoline nitrogen compared to the unsubstituted parent scaffold. The predicted pKa for 6'-(trifluoromethyl)spiro[cyclopropane-1,3'-indoline] is 3.67 ± 0.20, reflecting the strong electron-withdrawing effect of the trifluoromethyl group . While experimental pKa data for the unsubstituted spiro[cyclopropane-1,3'-indoline] are not available in the primary literature, this value is substantially lower than typical indoline pKa values (~5-6), indicating enhanced ionization potential at physiological pH.

Medicinal Chemistry Physicochemical Properties Lead Optimization

Molecular Weight & Lipophilicity Shift with 6'-CF3

The 6'-trifluoromethyl substitution increases molecular weight from 145.2 g/mol (unsubstituted spiro[cyclopropane-1,3'-indoline]) to 213.2 g/mol, representing a 47% mass increase . This structural modification introduces significant lipophilicity changes, a known property of the CF3 group that enhances membrane permeability and metabolic stability in drug-like molecules . While direct LogP measurements were not located for this specific compound, the trifluoromethyl group is well-established in medicinal chemistry to increase lipophilicity by approximately 0.5-1.0 LogP units compared to hydrogen substitution, a class-level inference supported by extensive fluorination literature.

Drug Design Physicochemical Profiling ADME Properties

6'-CF3 vs. 4'-CF3 Positional Isomer Effects

Within the trifluoromethyl-substituted spiro[cyclopropane-1,3'-indoline] series, positional isomerism creates distinct compounds with non-interchangeable properties. The 4'-CF3 isomer (CAS 1823881-89-5), 5'-CF3 isomer (CAS 1211585-30-6), and 6'-CF3 isomer (CAS 1823903-80-5) share identical molecular formulas and weights but exhibit different electronic distributions, steric environments, and predicted physicochemical parameters [1]. The 4'-CF3 variant positions the trifluoromethyl group ortho to the indoline nitrogen, potentially creating intramolecular interactions not present in the 6'-substituted analog. Commercial availability and purity specifications differ among isomers: the 4'-CF3 isomer is available at 95% purity with documented hazard classifications (H302, H315, H319, H335) , while the 6'-CF3 isomer is offered at up to 98% purity .

Structure-Activity Relationship Isomer Selection Medicinal Chemistry

Physical Properties for Handling Guidance

Predicted physicochemical parameters provide practical guidance for handling and purification. The 6'-CF3 derivative has a predicted boiling point of 270.4 ± 40.0 °C and predicted density of 1.34 ± 0.1 g/cm³ . These values, while not experimentally validated in the available literature, inform solvent selection, distillation feasibility, and chromatographic method development. The unsubstituted spiro[cyclopropane-1,3'-indoline] lacks comparable predicted data in accessible sources, reflecting the relative scarcity of characterization data for the simpler scaffold.

Synthetic Chemistry Purification Process Development

6'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline] Applications


Lead Optimization: Modulated Indoline Basicity

In medicinal chemistry programs where indoline nitrogen basicity must be attenuated to improve membrane permeability or reduce off-target interactions with basic amine-binding receptors, the 6'-CF3 substituted derivative offers a predicted pKa of 3.67 ± 0.20—substantially lower than typical indoline scaffolds . This property makes the compound particularly suitable for CNS-targeted programs where reduced basicity correlates with improved blood-brain barrier penetration.

CF3 Positional Isomer SAR Studies

When exploring the impact of trifluoromethyl substitution patterns on target engagement, the 6'-CF3 isomer serves as an essential comparator to the 4'-, 5'-, and 7'-CF3 variants. Given that these isomers are distinct chemical entities with unique CAS numbers and predicted electronic profiles, parallel evaluation of all accessible isomers is required to establish robust SAR .

Building Block for Spirocyclic Libraries

The compound is positioned as a key intermediate for constructing diverse spirocyclic libraries where the 6'-CF3 substituent imparts metabolic stability and conformational rigidity. The spirocyclic architecture reduces the number of rotatable bonds, a feature associated with improved oral bioavailability in drug candidates . Procurement from suppliers offering 98% purity ensures minimal purification burden in parallel synthesis workflows.

Analytical Reference Standard & Method Development

With established molecular identity (MW 213.2, InChIKey NNBZNTAOQDCJCQ-UHFFFAOYSA-N) and commercial availability from multiple vendors , this compound is suitable as a reference standard for LC-MS, HPLC, and NMR method development in programs involving spirocyclic indoline derivatives. The distinct mass shift relative to unsubstituted analogs facilitates unambiguous detection in complex mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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